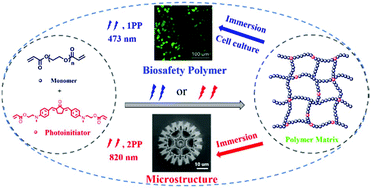Study on a polymerizable visible light initiator for fabrication of biosafety materials†
Polymer Chemistry Pub Date: 2019-03-27 DOI: 10.1039/C9PY00173E
Abstract
Developing low-mobility visible light photoinitiators (PIs) will open new application fields for photopolymerization. In this paper, a polymerizable visible light PI (PBDA) containing acryloyl groups based on a benzylidene cyclopentanone moiety was synthesized and characterized by 1H-NMR, 13C-NMR, UV-Vis spectrum and HR-MS. Its linear absorption appears in the visible region (400–530 nm) and overlaps very well with the emission spectrum of a common blue light source. Under the irradiation of a 473 nm diode laser, the polymerization of commercial acrylate monomers can be induced directly by PBDA. Due to the existence of acryloyl groups, PBDA can be linked into the polymer networks, which decreases its migration in the matrix and improves the biosafety of the end-products. Furthermore, PBDA presents a large two-photon absorption cross-section around 800 nm based on its D–π–A–π–D conjugated structure. 3D microstructures were fabricated using the formulation containing PBDA as PI by two-photon photopolymerization.


Recommended Literature
- [1] Unravelling the role of alkaline earth metal carbonates in intermediate temperature CO2 capture using alkali metal salt-promoted MgO-based sorbents†
- [2] Errata
- [3] Superior gravimetric CO2 uptake of aqueous deep-eutectic solvent solutions†
- [4] Inorganic chemistry
- [5] A solution-processable polymer-grafted graphene oxide derivative for nonvolatile rewritable memory
- [6] Collaborative study of a method for the determination of dimetridazole residues in chicken tissue
- [7] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
- [8] A facile oxidation–dehydration reaction-driven robust porous copper oxide nanobelt coating on copper foam for an energy-saving and low-cost urea oxidization reaction†
- [9] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [10] Secondary nucleation-mediated effects of stirrer speed and growth rate on induction time for unseeded solution










